4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane
CAS No.: 1486485-27-1
Cat. No.: VC2828442
Molecular Formula: C16H25BO2S
Molecular Weight: 292.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1486485-27-1 |
|---|---|
| Molecular Formula | C16H25BO2S |
| Molecular Weight | 292.2 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[3-(propylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C16H25BO2S/c1-6-10-20-12-13-8-7-9-14(11-13)17-18-15(2,3)16(4,5)19-17/h7-9,11H,6,10,12H2,1-5H3 |
| Standard InChI Key | UROLPAPAQCMAPC-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CSCCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CSCCC |
Introduction
Chemical Properties and Structure
The chemical structure of 4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane incorporates multiple functional groups that define its physicochemical properties. The boron atom is bound to the aromatic ring and two oxygen atoms, forming a planar trigonal geometry characteristic of sp² hybridization. This boronate ester functionality exhibits Lewis acidic properties due to the electron-deficient nature of the boron atom, despite the electron donation from the adjacent oxygen atoms. The propylsulfanyl methyl group at the meta position introduces a sulfur atom with potential nucleophilic properties, creating an electronic interplay between the electron-withdrawing boronate group and the sulfur-containing substituent. The tetramethyl substitution pattern on the dioxaborolane ring provides steric protection to the boron center, enhancing the stability of the compound compared to simpler boronic acids and their derivatives. This steric protection is crucial for the compound's persistence under various reaction conditions and explains its utility in multistep synthetic procedures where stability is required.
Spectroscopic Characteristics
The spectroscopic profile of 4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane provides valuable structural confirmation and purity assessment capabilities. In proton NMR spectroscopy, characteristic signals would include the twelve protons of the tetramethyl groups of the pinacol moiety appearing as a strong singlet at approximately 1.3-1.4 ppm. The propyl chain would display typical patterns with triplets for the terminal methyl group around 0.9-1.0 ppm and the methylene adjacent to sulfur at approximately 2.5-2.6 ppm. The benzylic methylene group between the aromatic ring and sulfur would likely appear as a singlet around 3.7-3.8 ppm. The aromatic region would show a complex pattern reflecting the meta-substitution pattern, with characteristic coupling constants distinguishing the different proton environments on the phenyl ring. In ¹³C NMR, the carbon attached to boron would show characteristic broadening due to coupling with the quadrupolar boron nucleus, while the four methyl carbons of the pinacol group would appear as a strong signal around 24-25 ppm.
Applications in Organic Synthesis
4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane serves as a versatile building block in organic synthesis, particularly in reactions involving carbon-carbon bond formation. The compound functions as an important intermediate in complex organic transformations, where the boronate group acts as a masked functional group that can be selectively converted to various other functionalities. Its primary application lies in cross-coupling reactions, particularly Suzuki-Miyaura coupling, where the boronate ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction is fundamental in the synthesis of complex molecules including pharmaceuticals, agrochemicals, and advanced materials. The presence of the propylsulfanyl methyl group adds another dimension of functionality that can be exploited either for further modification or to impart specific properties to the final products. These dual functionalities make the compound particularly valuable when synthesizing molecules that require precise spatial arrangement of multiple functional groups.
Cross-Coupling Reactions
In cross-coupling applications, 4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane participates in Suzuki-Miyaura reactions with exceptional versatility. The reaction typically proceeds under mild conditions, employing a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, along with a base such as potassium carbonate or cesium fluoride in a suitable solvent system. The boronate ester undergoes transmetalation with the palladium catalyst after oxidative addition of the aryl halide, followed by reductive elimination to generate the coupled product. The stability of the pinacol boronate group allows these reactions to proceed efficiently even in the presence of the sulfur functionality, which might otherwise poison certain metal catalysts. This tolerance for functional group compatibility makes the compound valuable in late-stage diversification strategies in medicinal chemistry and materials science applications. The meta-substitution pattern provides a specific geometric arrangement in the final products, which can be crucial for molecular recognition in biological systems or for controlling supramolecular assembly in materials applications.
Materials Science Applications
In materials science, 4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane contributes to the development of functionalized polymers and advanced materials with tailored properties. The compound can be incorporated into polymer chains through polymerization reactions involving the boronate functionality, creating materials with specific electronic or mechanical characteristics. The sulfur atom in the propylsulfanyl group can serve as a point for crosslinking or further modification, allowing fine-tuning of material properties such as conductivity, flexibility, or thermal stability. These dual-functional molecules are particularly valuable in designing responsive materials that can change properties in response to external stimuli such as light, temperature, or chemical environment. The precise spatial arrangement of the functional groups within the molecule translates to controlled architectures at the macromolecular level, which is crucial for applications in sensors, electronic devices, and specialized coatings. The combination of boron and sulfur functionalities also creates interesting electronic properties that can be exploited in organic electronics and optoelectronic applications.
Synthesis and Availability
The synthesis of 4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane typically involves multiple steps and requires careful control of reaction conditions to ensure high purity of the final product. The most common synthetic approach likely involves a boronation reaction of an appropriately substituted aryl halide or triflate using bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst. Alternatively, the compound could be prepared through lithium-halogen exchange of 3-bromobenzyl propyl sulfide followed by quenching with a borate ester and subsequent treatment with pinacol. These synthetic routes require expertise in handling air-sensitive reagents and purification techniques to obtain the compound in high purity. The synthesis often employs various catalysts to enhance reaction efficiency, with palladium-based catalysts being particularly effective for introducing the boronate functionality. Modern synthetic methodologies may also include flow chemistry techniques or microwave assistance to improve yields and reduce reaction times.
Chemical Reactions
The reactivity profile of 4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane is dominated by transformations involving the boronate ester functionality, with additional possibilities presented by the sulfide group. The boronate group participates in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds. This reaction typically requires a palladium catalyst and a base to facilitate the transmetalation step. Beyond cross-coupling, the boronate ester can undergo oxidation to form the corresponding phenol, providing a synthetic route to hydroxylated aromatics. The boronate can also be converted to other functional groups through ipso-substitution reactions, including amination, halogenation, or trifluoromethylation, greatly expanding the synthetic utility of this compound as a platform for diversification. These reactions highlight the versatility of the compound in organic synthesis and materials science, where controlled functional group interconversion is essential for creating complex molecular architectures.
Boronate Transformations
The boronate ester in 4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane can undergo several transformations beyond standard cross-coupling reactions. One important reaction is the Chan-Lam coupling, which allows for carbon-heteroatom bond formation, particularly C-N, C-O, and C-S bonds, using copper catalysis under mild oxidative conditions. The boronate can also participate in 1,2-migration reactions, such as the Matteson homologation, where insertion of a methylene group adjacent to boron is possible. Another valuable transformation is protodeboronation, which can be controlled to replace the boronate with hydrogen, effectively using the boronate as a temporary directing group for other functionalizations. Oxidative cleavage of the C-B bond using hydrogen peroxide or sodium perborate leads to the formation of phenols, which are important structural motifs in many bioactive compounds and materials. These reactions demonstrate how the boronate functionality serves as a versatile handle for introducing diverse chemical modifications, making the compound a valuable intermediate in multi-step syntheses.
Sulfide Chemistry
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane belongs to the broader family of arylboronate esters, which serve as important building blocks in organic synthesis. Comparing this compound with related structures provides insights into the unique features and potential applications specific to its molecular architecture. For instance, the simpler analog 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane (CAS: 24388-23-6) lacks the propylsulfanyl methyl substituent, resulting in different electronic properties and fewer options for further functionalization . The molecular weight of the unsubstituted analog is 204.073 g/mol, significantly lower than the 292.2 g/mol of the propylsulfanyl derivative, reflecting the additional atoms in the side chain . The presence of the sulfur functionality in 4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane introduces potential for metal coordination, which could be exploited in catalysis or materials applications where metal-sulfur interactions are beneficial.
Structural Variations and Effects
The structural differences between 4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane and related compounds significantly impact their chemical behavior and applications. Compared to 4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane (CAS: 879648-22-3), which contains a methylsulfonyl group in the ortho position, the compound of interest features a propylsulfanyl group in the meta position . This difference in substitution pattern affects the electronic distribution across the aromatic ring, with the electron-withdrawing sulfonyl group creating a more electron-deficient system compared to the more electron-donating sulfanyl group . The positional isomerism (ortho vs. meta) also impacts steric considerations, particularly in coupling reactions where proximity effects can influence reaction rates and selectivity. Another related compound, 4,4,5,5-Tetramethyl-2-(4-(phenylthio)phenyl)-1,3,2-dioxaborolane (CAS: 950585-98-5), contains a phenylthio group at the para position, creating a more extended π-system that could enhance certain electronic properties . These structural variations provide a spectrum of compounds with fine-tuned properties for specific applications, ranging from electronic materials to pharmaceutical intermediates.
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